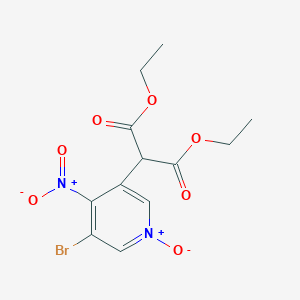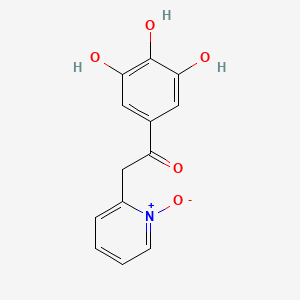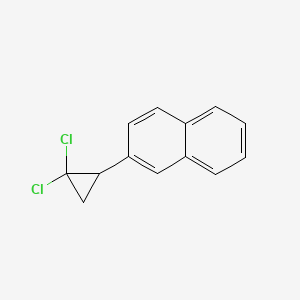![molecular formula C20H17ClO3 B14515312 Benzoic acid;2-[(4-chlorophenyl)methyl]phenol CAS No. 62707-04-4](/img/structure/B14515312.png)
Benzoic acid;2-[(4-chlorophenyl)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid;2-[(4-chlorophenyl)methyl]phenol is an organic compound that features both a benzoic acid and a phenol group The presence of a chlorophenyl group attached to the phenol ring adds to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid;2-[(4-chlorophenyl)methyl]phenol typically involves the following steps:
Formation of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts alkylation reaction, where benzene reacts with chloromethyl benzene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Introduction of the Phenol Group: The phenol group can be introduced through a nucleophilic aromatic substitution reaction, where the chlorophenyl group reacts with sodium hydroxide (NaOH) under high temperature and pressure conditions.
Formation of Benzoic Acid: The benzoic acid group can be introduced through the oxidation of a methyl group attached to the benzene ring using a strong oxidizing agent like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The benzoic acid group can be reduced to benzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Quinones
Reduction: Benzyl alcohol
Substitution: Various substituted phenols
Scientific Research Applications
Benzoic acid;2-[(4-chlorophenyl)methyl]phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzoic acid;2-[(4-chlorophenyl)methyl]phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the benzoic acid group can participate in acid-base reactions. The chlorophenyl group can enhance the compound’s lipophilicity, allowing it to interact with cell membranes and other hydrophobic environments.
Comparison with Similar Compounds
Similar Compounds
Phenol: Lacks the benzoic acid and chlorophenyl groups.
Benzoic Acid: Lacks the phenol and chlorophenyl groups.
Chlorophenol: Lacks the benzoic acid group.
Properties
CAS No. |
62707-04-4 |
|---|---|
Molecular Formula |
C20H17ClO3 |
Molecular Weight |
340.8 g/mol |
IUPAC Name |
benzoic acid;2-[(4-chlorophenyl)methyl]phenol |
InChI |
InChI=1S/C13H11ClO.C7H6O2/c14-12-7-5-10(6-8-12)9-11-3-1-2-4-13(11)15;8-7(9)6-4-2-1-3-5-6/h1-8,15H,9H2;1-5H,(H,8,9) |
InChI Key |
YIXZDJXOUMDXPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)O.C1=CC=C(C(=C1)CC2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


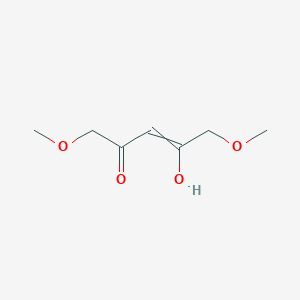
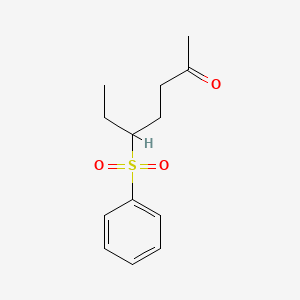

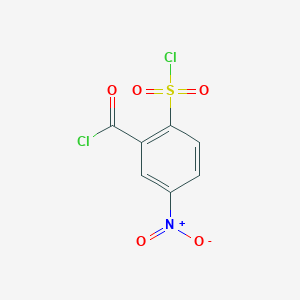
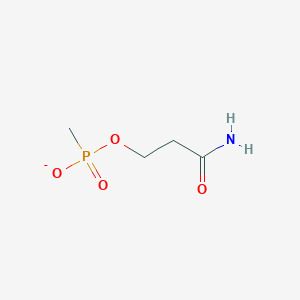
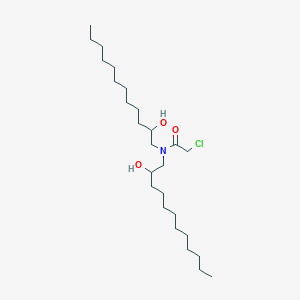
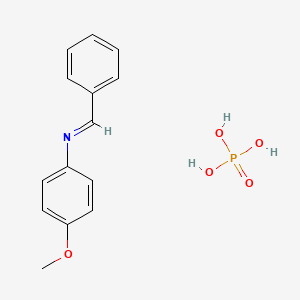
![5-Bromo-2,3-dimethylnaphtho[1,2-B]thiophene](/img/structure/B14515271.png)
![3-[4-(2,4-Difluorophenoxy)phenyl]butane-1,3-diol](/img/structure/B14515282.png)
![4-[(2,7-Dinitro-9H-fluoren-9-ylidene)amino]-N,N-diethylaniline](/img/structure/B14515285.png)
![3-{4-[(E)-{[4-(Nonyloxy)phenyl]methylidene}amino]phenyl}prop-2-enoic acid](/img/structure/B14515288.png)
